molecular formula C14H18FNO4S2 B2909043 1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine CAS No. 1448121-74-1

1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine

Cat. No.: B2909043
CAS No.: 1448121-74-1
M. Wt: 347.42
InChI Key: LWUCVQHCBHIMTJ-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl substituents: a cyclopropylsulfonyl group at the 1-position and a 4-fluorophenylsulfonyl group at the 4-position. This compound is synthesized via nucleophilic substitution reactions, as exemplified by methods used for structurally related compounds. For instance, 4-(4-bromophenyl)-1-(cyclopropylsulfonyl)piperidine was prepared by reacting 4-(4’-bromophenyl)piperidine with cyclopropanesulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine and DMAP . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm purity and structural integrity .

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(4-fluorophenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S2/c15-11-1-3-12(4-2-11)21(17,18)13-7-9-16(10-8-13)22(19,20)14-5-6-14/h1-4,13-14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUCVQHCBHIMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 1-(cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine exerts its effects is largely dependent on its interaction with biological targets. The sulfonyl groups can engage in hydrogen bonding and electrostatic interactions with proteins, potentially inhibiting or modulating their activity. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1: Key Comparisons of Sulfonyl-Substituted Piperidines

Compound Name Substituent 1 Substituent 2 Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
1-(Cyclopropylsulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine Cyclopropylsulfonyl 4-Fluorophenylsulfonyl N/A N/A ~428
4-(4-Bromophenyl)-1-(cyclopropylsulfonyl)piperidine Cyclopropylsulfonyl 4-Bromophenyl >80 N/A 389
6d Benzhydrylpiperazinyl 3-Sulfamoylaminophenyl 65 210 598
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol Methylsulfonyl 3-(Methylsulfonyl)phenyl N/A N/A 367

Key Observations :

  • Cyclopropyl vs.
  • Fluorophenyl vs. Bromophenyl : Fluorine’s electronegativity may improve metabolic stability relative to bromine, though bromine offers heavier atom effects for crystallography .
  • Benzhydrylpiperazinyl Moieties : These substituents (e.g., in compound 6d) increase molecular weight and melting points, suggesting higher crystallinity .

Structural Conformation and Crystallography

Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) adopt planar conformations with perpendicular fluorophenyl groups, as shown by single-crystal diffraction . This contrasts with piperidine derivatives, where sulfonyl groups may enforce rigidity or planarize the piperidine ring .

Research Findings and Implications

Synthetic Efficiency : Cyclopropylsulfonyl derivatives exhibit higher yields (>80%) compared to benzhydrylpiperazinyl analogs (65%) .

Thermal Stability : Melting points correlate with molecular symmetry; disubstituted sulfonylpiperidines (e.g., compound 6d) show higher thermal stability (210°C) .

Therapeutic Potential: While the target compound’s bioactivity remains uncharacterized, structurally related sulfonamides (e.g., 6d–6l) are explored for enzyme inhibition and receptor modulation .

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